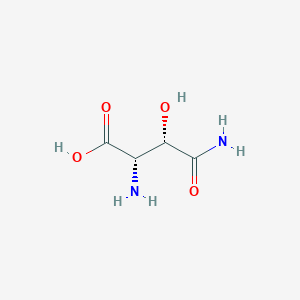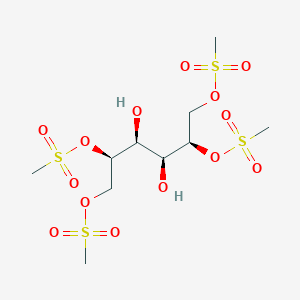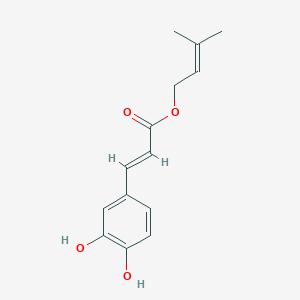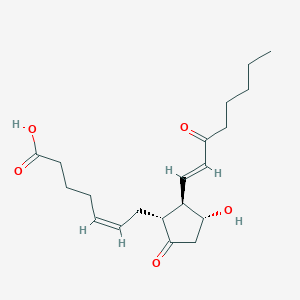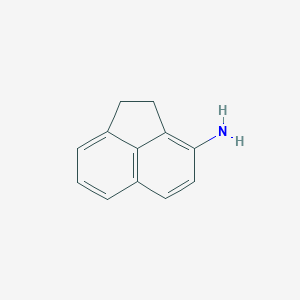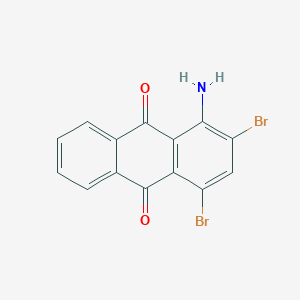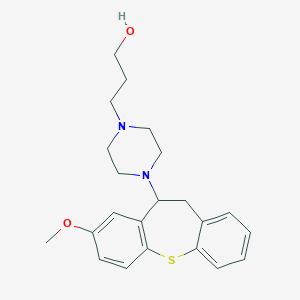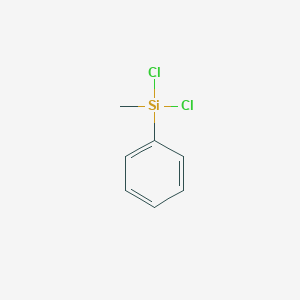
Ácido gadopentético
Descripción general
Descripción
Gadopentetic acid, sold under the brand name Magnevist, is a gadolinium-based MRI contrast agent . It is usually administered as a salt of a complex of gadolinium with DTPA (diethylenetriaminepentaacetate) with the chemical formula A2[Gd(DTPA)(H2O)]; when cation A is the protonated form of the amino sugar meglumine the salt goes under the name "gadopentetate dimeglumine" .
Synthesis Analysis
The earliest appearance of gadopentetic acid in the chemical literature came in 1982, when Thomas J. Wenzel, Martin E. Ashley, and Robert E. Sievers at the University of Colorado (Boulder) reported that several complexes of metal ions with polyanions could be used as water-soluble paramagnetic relaxation agents for 13 carbon NMR spectroscopy .Molecular Structure Analysis
In the complex of Gd3+ and DTPA5− the gadolinium ion is 9-coordinate, surrounded by the 3 nitrogen atoms and 5 oxygen atoms from the carboxylate groups . The ninth coordination site is occupied by a water molecule .Chemical Reactions Analysis
Gadopentetic acid is usually injected intravenously . Its paramagnetic property reduces the T1 relaxation time (and to some extent the T2 and T2* relaxation times) in NMR, which is the source of its clinical utility .Physical and Chemical Properties Analysis
Gadopentetic acid has a molecular formula of C14H18GdN3O10 and a molar mass of 545.56 g·mol−1 .Aplicaciones Científicas De Investigación
Imagen por resonancia magnética (IRM) Agente de contraste
El ácido gadopentético se utiliza ampliamente como agente de contraste en la IRM para mejorar la visibilidad de las estructuras internas. Es particularmente efectivo para visualizar lesiones con vascularización anormal, excluyendo el corazón . Las propiedades paramagnéticas del ion gadolinio permiten una imagen más clara, ayudando en el diagnóstico y el seguimiento de la progresión de la enfermedad .
Investigación sobre el cáncer de mama
En las células de cáncer de mama, se ha demostrado que el ácido gadopentético aumenta la expresión de los canales TRPC5 y disminuye la acumulación nuclear de Adriamicina, un fármaco de quimioterapia . Esto sugiere un papel potencial en la comprensión y superación de la resistencia a la quimioterapia en el tratamiento del cáncer de mama.
Estudios neurológicos
La capacidad del ácido gadopentético para cruzar la barrera hematoencefálica ha provocado preocupación sobre su acumulación en el cerebro. La investigación sobre sus efectos a largo plazo en el sistema nervioso central es crucial para evaluar la seguridad de las exploraciones repetidas de IRM .
Estudios de impacto ambiental
Las implicaciones ambientales del ácido gadopentético son significativas, con estudios que encuentran acumulación de gadolinio en áreas como la bahía de San Francisco y el agua del grifo en varios lugares. Esto plantea preguntas sobre el impacto ambiental a largo plazo de los agentes de contraste a base de gadolinio .
Evaluaciones toxicológicas y de seguridad
A pesar de considerarse no peligroso, existe evidencia de que el ácido gadopentético puede causar fibrosis sistémica nefrogénica, una condición grave que afecta la piel y los órganos. La investigación sobre el perfil toxicológico del ácido gadopentético es vital para garantizar la seguridad del paciente .
Farmacocinética y administración de fármacos
Comprender la farmacocinética del ácido gadopentético, incluida su distribución, metabolismo y excreción, es esencial para optimizar su uso como agente de contraste y minimizar los posibles efectos secundarios .
Mecanismos celulares y moleculares
A nivel celular, el ácido gadopentético afecta la función de los canales iónicos como TRPC5, que están involucrados en las vías de señalización celular. Investigar estas interacciones puede proporcionar información sobre los mecanismos moleculares de las enfermedades .
Desarrollo de nuevos agentes de contraste
La investigación sobre las propiedades fisicoquímicas del ácido gadopentético ha impulsado el desarrollo de nuevos agentes de contraste con perfiles de seguridad y eficacia mejorados para su uso en IRM y otras técnicas de imagen .
Mecanismo De Acción
Target of Action
Gadopentetic acid, a gadolinium-based MRI contrast agent, primarily targets protons in the body . These protons are abundant in water and fat tissues, which make up a large part of the human body.
Mode of Action
The mode of action of gadopentetic acid is based on its interaction with protons when placed in a strong magnetic field . This interaction is interpreted and transformed into images by magnetic resonance (MR) instruments . Gadopentetic acid shortens the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), gadopentetic acid enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .
Biochemical Pathways
Gadopentetic acid does not directly interact with biochemical pathways. Instead, it influences the magnetic properties of hydrogen nuclei (protons) in water molecules within tissues. This effect is used to create contrast in MR images, allowing for better visualization of tissues and their structures .
Pharmacokinetics
Gadopentetic acid is usually administered intravenously . The distribution half-life is approximately 12 minutes, and the elimination half-life is around 100 minutes . Gadopentetic acid is exclusively eliminated in the urine, with 83 ± 14% of the dose excreted within 6 hours and 91 ± 13% by 24 hours, post-injection .
Result of Action
The primary result of gadopentetic acid’s action is the enhancement of MR images. It increases signal intensity, thus enhancing the image contrast between tissues . This allows for better visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as lesions with abnormal vascularity in the head, neck, and body .
Action Environment
The action of gadopentetic acid can be influenced by environmental factors. For instance, the presence of kidney problems in patients can lead to a toxic reaction known as nephrogenic systemic fibrosis (NSF) . Additionally, the concentration of gadopentetic acid in the environment, such as in tap water or bodies of water, can be higher than normal due to its excretion in urine . This could potentially have environmental implications and affect the action, efficacy, and stability of the compound .
Safety and Hazards
Gadolinium-based agents like Gadopentetic acid may cause a toxic reaction known as nephrogenic systemic fibrosis (NSF) in patients with severe kidney problems . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
There are concerns that, despite the strength of the complex, it could break apart and enter other organs, including the brain . In February 2023, Joshua DeAguero, Brent Wagner, and collaborators at the University of New Mexico (Albuquerque) and other institutions reported that some patients who had MRI scans developed gadolinium nanoparticles in the kidneys, leading to nephrogenic systemic fibrosis, a painful disease that affects the skin and organs and is often fatal .
Relevant Papers
- A case report titled “Neurotoxic manifestations following off label use” was published in September 2020. It reported a case of a 70-year-old man who developed altered mental status, bilateral hearing loss, somnolence and confusion, diffuse CSF hyperdensity and L4−5 fluid gadopentetic-acid collection following off-label use of gadopentetic-acid as contrast agent .
- Another case report titled “A Grade III Severe Hypersensitivity Caused by Gadopentetic Acid Injection” was published in July 2023 .
- A report titled “Severe immediate hypersensitivity to gadolinium contrast agent after targeted treatment in a patient with alveolar soft part sarcoma: A case report and review of literature” was published in November 2023 .
Análisis Bioquímico
Biochemical Properties
Gadopentetic acid interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by MRI instruments . The images are based primarily on proton density and proton relaxation dynamics . Gadopentetic acid has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase .
Cellular Effects
Gadopentetic acid enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges . It also increases TRPC5 expression and decreases Adriamycin nuclear accumulation in breast cancer cells .
Molecular Mechanism
Gadopentetic acid exerts its effects at the molecular level by shortening the T1 and T2 relaxation times in tissues where it accumulates . It potentiates the inward and outward currents through TRPC5 channels, which were exogenously expressed in HEK293 cells .
Temporal Effects in Laboratory Settings
Long-term treatment (28 days) of human breast cancer cells with Gadopentetic acid did not affect the IC50 values of Adriamycin . Treatment with Gadopentetic acid significantly increased TRPC5 expression and decreased the accumulation of Adriamycin in the nuclei of breast cancer cells .
Metabolic Pathways
Gadopentetic acid is not detectably biotransformed or decomposed . It is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection .
Transport and Distribution
Gadopentetic acid rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Gadopentetic acid involves the reaction of DTPA anhydride with gadolinium hydroxide followed by complexation with sodium hydroxide and protonation with hydrochloric acid.", "Starting Materials": [ "Diethylenetriaminepentaacetic acid (DTPA) anhydride", "Gadolinium hydroxide", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "DTPA anhydride is dissolved in anhydrous DMF.", "Gadolinium hydroxide is added to the solution and stirred for several hours at room temperature.", "The resulting mixture is then heated at 80°C for 24 hours to form the gadolinium-DTPA complex.", "Sodium hydroxide is added to the solution to adjust the pH to 7-8.", "The solution is then heated at 80°C for 6-8 hours to ensure complete complexation.", "The gadolinium-DTPA complex is then protonated with hydrochloric acid to form Gadopentetic acid.", "The resulting solution is purified by column chromatography to obtain pure Gadopentetic acid." ] } | |
| Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. The proton relaxation effect (PRE) of an unpaired electron is 700 times stronger than that of a proton itself. In MRI, visualization of normal and pathological brain tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadopentetate dimeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates. In the central nervous system (CNS), gadopentetate dimeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges. Gadopentetate dimeglumine does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that have not caused an abnormal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadopentetate dimeglumine in lesions such as neoplasms, abscesses, and subacute infarcts. Outside the CNS, gadopentetate dimeglumine rapidly reaches equilibrium in the interstitial compartment and enhances signal in all tissues as a function of delivery and size of the interstitial compartment. This compound has also been found to inhibit human erythrocyte 6-phosphogluconate dehydrogenase. | |
Número CAS |
80529-93-7 |
Fórmula molecular |
C14H20GdN3O10 |
Peso molecular |
547.6 g/mol |
Nombre IUPAC |
2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydron |
InChI |
InChI=1S/C14H23N3O10.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-3 |
Clave InChI |
IZOOGPBRAOKZFK-UHFFFAOYSA-K |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Gd+3] |
SMILES canónico |
[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Números CAS relacionados |
86050-77-3 (dimeglumine salt) 22541-19-1 (Parent) 67-43-6 (Parent) |
Sinónimos |
Diethylenetriaminepenta-acetic Acid, Gadolinium Dimeglumine, Gadolinium DTPA Dimeglumine, Gadopentetate DTPA, Gadolinium Gadolinium Diethylenetriaminepenta acetic Acid Gadolinium Diethylenetriaminepenta-acetic Acid Gadolinium DTPA Gadolinium DTPA Dimeglumine Gadolinium DTPA Dimeglumine Salt Gadolinium DTPA Disodium Salt Gadopentetate Dimeglumine Gadopentetic Acid Gd DTPA Gd-DTPA Magnevist Magnevist Enteral Magnograf Magnograf Enteral |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


